molecular formula C35H42ClN3O B8234907 Cy5 alkyne

Cy5 alkyne

Cat. No.: B8234907
M. Wt: 556.2 g/mol
InChI Key: VOWXUNAERRNFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy5 alkyne is a far-red fluorescent dye that is widely used in various scientific research applications. It is a derivative of cyanine dye and is known for its high fluorescence efficiency and stability. This compound is highly valued for its ability to label biomolecules under mild conditions, making it an essential tool in molecular biology and biochemistry .

Mechanism of Action

Target of Action

Cy5 Alkyne is a water-soluble, far-red fluorescent probe used in click chemistry . Its primary targets are azide-modified biomolecules . The compound is used to label these biomolecules, enabling their detection and analysis .

Mode of Action

This compound interacts with its targets through a copper-catalyzed click reaction (CuAAC), forming a stable triazole . The alkyne group in this compound reacts with molecules containing azide groups . This interaction leads to the formation of a stable bioconjugate .

Biochemical Pathways

The biochemical pathways affected by this compound involve the post-translational modifications of proteins, such as glycosylation . Additionally, this compound can act as a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor, inhibiting the growth of cancer stem cells . The compound is also used in the study of protein-nucleic acid interactions .

Pharmacokinetics

It’s known that the compound is water-soluble , which may influence its absorption and distribution. More research would be needed to fully outline the ADME properties of this compound.

Result of Action

The action of this compound results in the labeling of azide-modified biomolecules, enabling their detection and analysis . When used as a mitochondrial OXPHOS inhibitor, it can inhibit the growth of cancer stem cells . Moreover, the compound’s fluorescence properties allow for the visualization of these interactions .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the fluorescence efficiency of Cy5 is sensitive to the solubility and rotational degrees of freedom . Additionally, the fluorescence properties of the probe can depend on the properties of the medium . Changes in the medium in which the fluorophore is located can lead to incorrect results . Therefore, careful consideration of the environment is crucial when using this compound.

Biochemical Analysis

Biochemical Properties

Cy5 Alkyne is known for its role in biochemical reactions, particularly in the field of bioconjugation . It readily reacts with azido-modified biomolecules under extremely mild conditions . This reaction is part of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .

Cellular Effects

This compound has been reported to have significant effects on various types of cells. For instance, it has been used as a mitochondrial OXPHOS inhibitor, suppressing the growth of cancer stem cells (CSCs) . Moreover, it has been used for the analysis of post-translational modifications of proteins .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with biomolecules through the CuAAC reaction . This reaction allows for the formation of a stable bioconjugate between the this compound and the azido-modified biomolecule .

Temporal Effects in Laboratory Settings

In non-viscous aqueous solutions, this compound has been observed to have a rather low fluorescence efficiency and short excited state lifetimes due to their structural features . The fluorescence efficiencies can be influenced by factors such as solubility and rotational degrees of freedom .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been shown that this compound analogs can significantly inhibit 3D-mammosphere formation in MCF7 cells between 500 nM to 1,000 nM .

Metabolic Pathways

It has been suggested that many terminal-alkyne compounds originate from acetate-derived fatty acid or polyketide biosynthetic pathways .

Transport and Distribution

It is known that this compound readily reacts with azido-modified biomolecules, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in biochemical reactions and its ability to react with azido-modified biomolecules, it is likely that it may be found in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cy5 alkyne can be synthesized through various methods, including the reaction of cyanine dyes with alkyne-containing reagents. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide-functionalized cyanine dye reacts with an alkyne-containing compound . The reaction typically occurs under mild conditions, such as room temperature and aqueous media, which helps preserve the integrity of the biomolecules being labeled .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Properties

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWXUNAERRNFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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